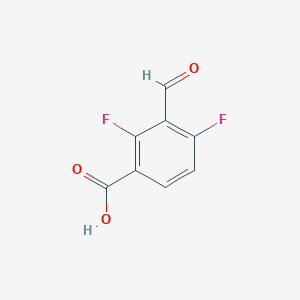
2,4-Difluoro-3-formyl-benzoic acid
Descripción general
Descripción
“2,4-Difluoro-3-formyl-benzoic acid” is a chemical compound with the CAS Number: 1203662-77-4 . It has a molecular weight of 186.11 . It is stored at a temperature of 2-8°C . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “2,4-Difluoro-3-formyl-benzoic acid” and similar compounds has been discussed in several papers . For instance, one paper discusses the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another paper discusses a process for making certain benzoic acid compounds .Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-3-formyl-benzoic acid” can be analyzed using various techniques such as FT-IR, FT-Raman, and UV . The InChI code for this compound is 1S/C8H4F2O3/c9-6-2-1-4 (8 (12)13)7 (10)5 (6)3-11/h1-3H, (H,12,13) .Physical And Chemical Properties Analysis
“2,4-Difluoro-3-formyl-benzoic acid” is a solid at room temperature . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Development of Chemosensors
It’s worth noting that a related compound, “4-formylbenzoic acid”, has been used in the development of sugar chemosensors to detect the presence and concentration of sugars, particularly fructose . While this is not a direct application of “2,4-difluoro-3-formylbenzoic acid”, it suggests potential uses in sensor technology.
Antibacterial Agents
“4-formylbenzoic acid” has also shown antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that “2,4-difluoro-3-formylbenzoic acid” could potentially be studied for similar applications in the development of new antibacterial agents.
Research and Development
This compound is primarily used for research and development purposes . It’s not intended for medicinal, household, or other uses .
Safety and Hazards
Propiedades
IUPAC Name |
2,4-difluoro-3-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCFUZTCWGXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-formyl-benzoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3346474.png)
![4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3346480.png)
![5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3346487.png)
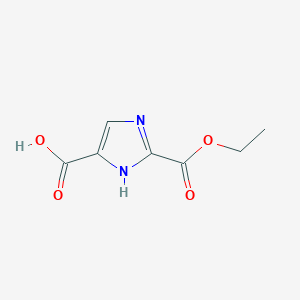

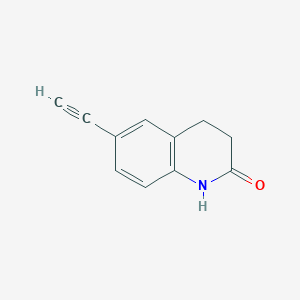
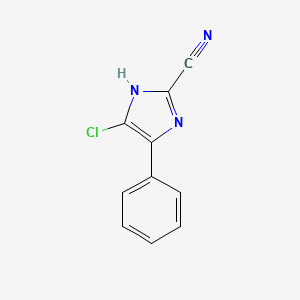
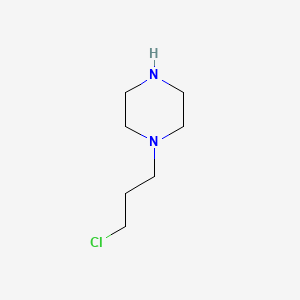
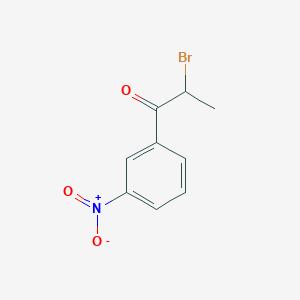
![Pyrrolo[1,2-a]quinoxaline-8-carbonitrile](/img/structure/B3346568.png)


![4-Methylthiazolo[4,5-C]pyridine](/img/structure/B3346585.png)
